(3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
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Overview
Description
(3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate: is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is used in the synthesis of novel tetrahydropyran-based dipeptide isosters and D-allosamine derivatives . This compound is known for its role in the synthesis of topoisomerase inhibitors, which are significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be achieved through various synthetic routes. One common method involves the reaction of tri-O-acetyl-D-glucal with triethyl silane in anhydrous dichloromethane at 0°C . This reaction yields the desired compound through a series of steps involving acetylation and cyclization.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of topoisomerase inhibitors, which are crucial in cancer research .
Medicine: The compound’s role in the synthesis of topoisomerase inhibitors makes it significant in medicinal chemistry, particularly in the development of anticancer drugs .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and fine chemicals. Its versatility in chemical synthesis makes it a valuable intermediate in the manufacturing of complex organic compounds .
Mechanism of Action
The mechanism of action of (3-Acetoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. In
Properties
Molecular Formula |
C10H14O5 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(3-acetyloxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H14O5/c1-7(11)14-6-10-9(15-8(2)12)4-3-5-13-10/h3-4,9-10H,5-6H2,1-2H3 |
InChI Key |
XICQRHJROALDID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C=CCO1)OC(=O)C |
Origin of Product |
United States |
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